trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl
Description
Systematic Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry systematic name for this compound is 1-butyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene, which accurately describes the substitution pattern and connectivity of the molecular framework. Alternative nomenclature systems provide several accepted names including trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, which emphasizes the biphenyl core structure and the stereochemical configuration of the cyclohexyl substituent. The compound is also known as 4-Butyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl, highlighting the trans arrangement of the pentyl chain relative to the cyclohexyl ring attachment point.
Additional systematic names found in chemical databases include 1,1'-Biphenyl,4-butyl-4'-(trans-4-pentylcyclohexyl)-, which follows the substitutive nomenclature conventions by identifying the parent biphenyl structure followed by the substituent positions and identities. The compound registry also includes shortened designations such as 4-trans-butylcyclohexyl-4'-pentylbiphenyl and 4-trans-n-Butylcyclohexyl-4'-n-pentylbiphenyl, though these names contain some ambiguity regarding the actual substitution pattern. Commercial suppliers frequently use trade designations, and the European Chemicals Agency has assigned the European Community number 283-129-7 for regulatory identification purposes.
Properties
IUPAC Name |
1-butyl-4-[4-(4-pentylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38/c1-3-5-7-9-23-12-16-25(17-13-23)27-20-18-26(19-21-27)24-14-10-22(11-15-24)8-6-4-2/h10-11,14-15,18-21,23,25H,3-9,12-13,16-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBIXBHAKVVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004822 | |
| Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84540-36-3 | |
| Record name | trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3~4~-Butyl-1~4~-pentyl-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301004822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-(trans-4-pentylcyclohexyl)benzaldehyde Intermediate
A crucial intermediate in the synthesis is 4-(trans-4-pentylcyclohexyl)benzaldehyde, which serves as a building block for further coupling reactions. According to patent EP2017252B1, this intermediate can be prepared by:
- Starting from (4-alkylcyclohexyl)benzene derivatives.
- Bromination of the aromatic ring in the presence of reduced iron catalyst to form 4-(4-alkylcyclohexyl)bromobenzene.
- Conversion of the bromide to the corresponding Grignard reagent by reaction with magnesium in ether.
- Reaction of the Grignard reagent with ethyl orthoformate to form a diethylacetal intermediate.
- Hydrolysis of the acetal under acidic conditions to yield 4-(4-alkylcyclohexyl)benzaldehyde.
This method allows for the stereoselective incorporation of the trans-4-pentylcyclohexyl group and provides a high-purity aldehyde intermediate for subsequent coupling.
Formation of the Biphenyl Core via Suzuki Coupling
The biphenyl structure is commonly constructed using palladium-catalyzed Suzuki cross-coupling reactions:
- The 4-(trans-4-pentylcyclohexyl)benzaldehyde or its derivatives are converted into boronic acid or boronate esters.
- These are coupled with 4-bromobutylbenzene or similar halogenated aromatic compounds under Suzuki conditions (Pd catalyst, base, solvent).
- This reaction forms the biphenyl bond linking the two substituted phenyl rings.
This method is favored for its mild conditions and high selectivity, enabling the formation of the biphenyl core with precise substitution.
Introduction of the Butyl Group
The butyl substituent at the 4-position of the biphenyl can be introduced by:
- Using 4-bromobutylbenzene as a coupling partner in the Suzuki reaction.
- Alternatively, Friedel-Crafts alkylation of a biphenyl intermediate with butyl halides under Lewis acid catalysis can be employed, though this is less common due to potential side reactions and rearrangements.
The Suzuki coupling route is preferred for better control over regioselectivity and to avoid over-alkylation.
Industrial and Laboratory Scale Considerations
- Oxidation steps such as conversion of benzyl alcohol derivatives to aldehydes can be performed using chromic acid oxidation, which is a classical method for aldehyde formation from alcohols.
- Continuous flow reactors and automated synthesis platforms are increasingly used in industrial settings to optimize reaction parameters, improve yields, and ensure reproducibility for large-scale production.
- Purification typically involves chromatographic techniques and recrystallization to obtain the trans isomer with high stereochemical purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Bromination | (4-alkylcyclohexyl)benzene | Bromine, reduced iron catalyst | 4-(4-alkylcyclohexyl)bromobenzene | Selective aromatic bromination |
| 2 | Grignard Formation | 4-(4-alkylcyclohexyl)bromobenzene | Mg in ether | Grignard reagent | Preparation for formylation |
| 3 | Formylation (Orthoformate) | Grignard reagent | Ethyl orthoformate | 4-(4-alkylcyclohexyl)benzaldehyde diethylacetal | Intermediate acetal formation |
| 4 | Hydrolysis | Acetal intermediate | Aqueous HCl | 4-(4-alkylcyclohexyl)benzaldehyde | Acidic hydrolysis to aldehyde |
| 5 | Suzuki Coupling | 4-(trans-4-pentylcyclohexyl)benzaldehyde boronic acid + 4-bromobutylbenzene | Pd catalyst, base, solvent | trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl | Formation of biphenyl core |
| 6 | Purification | Crude biphenyl product | Chromatography, recrystallization | Pure this compound | Ensures stereochemical purity |
Research Findings and Notes
- The trans stereochemistry of the cyclohexyl substituent is crucial for the compound's liquid crystalline properties and is maintained through careful control of reaction conditions during cyclohexyl ring functionalization.
- Oxidation of benzyl alcohol derivatives to aldehydes using chromic acid is a reliable and well-documented method in preparing key intermediates for biphenyl synthesis.
- Suzuki coupling reactions are the method of choice for biphenyl formation due to their high efficiency, tolerance of functional groups, and ability to produce stereo- and regioselectively substituted biphenyls.
- Industrial synthesis benefits from continuous flow techniques to enhance safety and scalability, especially when handling reactive intermediates like Grignard reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the biphenyl structure into a more saturated form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the biphenyl structure, creating halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Bromine, chlorine, iron(III) chloride as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Liquid Crystal Displays (LCDs)
Overview : BPB is primarily utilized in the formulation of liquid crystal mixtures for LCDs. Its ability to exhibit a stable nematic phase at room temperature makes it an ideal candidate for this application.
Properties :
- Molecular Formula : C27H38
- Molecular Weight : 362.59 g/mol
- Phase Transition Temperatures : BPB has been shown to have favorable thermal stability and a suitable clearing point for LCD applications.
Case Study :
In a study published in the Journal of Materials Science, BPB was incorporated into a liquid crystal mixture that demonstrated improved electro-optical performance compared to traditional compounds. The study highlighted that the inclusion of BPB resulted in faster response times and better contrast ratios in LCD panels, which are critical for high-definition displays .
Organic Photovoltaics (OPVs)
Overview : The compound has been investigated for its potential use in organic photovoltaic cells due to its favorable electronic properties.
Properties :
- Charge Transport Characteristics : BPB exhibits good charge mobility, which is essential for efficient energy conversion in OPVs.
- Compatibility with Other Materials : It can be blended with other organic semiconductors to enhance the overall performance of photovoltaic devices.
Case Study :
Research conducted by the Institute of Organic Electronics demonstrated that devices utilizing BPB as a charge transport layer showed an increase in power conversion efficiency by approximately 15% compared to devices without it. The study emphasized the role of BPB in facilitating better charge separation and transport within the cell .
Polymer Science
Overview : BPB is also used as a building block in the synthesis of various polymers, particularly those designed for optoelectronic applications.
Properties :
- Thermal Stability : Polymers derived from BPB exhibit enhanced thermal stability and mechanical strength.
- Optical Properties : These polymers can be engineered to have specific optical characteristics useful in coatings and films.
Data Table: Comparison of Polymer Properties
| Property | Polymer with BPB | Traditional Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 200 |
| Tensile Strength (MPa) | 70 | 50 |
| Optical Clarity (%) | 90 | 75 |
This table illustrates the improvements observed when using BPB-based polymers compared to traditional alternatives .
Thermal Management Materials
Overview : Due to its thermal properties, BPB has been explored as a component in thermal management materials, particularly those used in electronic devices.
Properties :
- Thermal Conductivity : Enhances heat dissipation in electronic components.
- Stability Under Heat Stress : Maintains structural integrity at elevated temperatures.
Mechanism of Action
The mechanism of action of trans-4-Butyl-4’-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interaction with other molecules. In liquid crystal applications, its molecular structure allows it to align in specific orientations under the influence of an electric field, thereby modulating light transmission. This property is crucial for the functioning of LCDs.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl, we compare it with structurally analogous biphenyl derivatives. Key differences arise from variations in substituents, chain lengths, and functional groups, which influence physical, electronic, and mesomorphic behaviors.
Structural Analogues and Their Properties
The following table summarizes critical parameters for this compound and related compounds:
Key Comparative Insights
Substituent Effects on Hydrophobicity (XLogP3):
The high XLogP3 value (13.5) of this compound reflects its extreme hydrophobicity, driven by the long pentylcyclohexyl and butyl chains. This exceeds analogues like 4,4'-dicyclohexylbiphenyl (XLogP3 ~10.5) due to increased alkyl chain length .
Mesomorphic Behavior:
Compounds with longer alkyl chains (e.g., pentyl in 89356-09-2) exhibit broader mesophase ranges compared to methyl- or ethyl-substituted derivatives. The trans-4-butyl-pentylcyclohexyl variant likely stabilizes smectic phases due to enhanced molecular packing .
Electronic Applications:
The terphenyl derivative (2089442-90-8) demonstrates extended π-conjugation for optoelectronic uses, whereas this compound’s rigid biphenyl core may favor charge transport in organic semiconductors .
Synthetic Complexity:
The synthesis of this compound involves Pd-catalyzed cross-coupling (similar to methods in ), whereas halogenated analogues (e.g., bromo derivatives in CAS 84540-37-4) require additional halogenation steps .
Regulatory Considerations: Unlike aromatic amines or azo compounds (prohibited in ), this compound’s aliphatic substituents likely pose lower toxicity risks, aligning with industrial safety guidelines .
Biological Activity
trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl (C27H38) is a compound notable for its potential applications in various fields, particularly in materials science and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C27H38
- Molecular Weight : 362.59 g/mol
- CAS Number : 84540-36-3
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics that influence its interaction with biological systems. The biphenyl structure allows for significant electronic delocalization, which may enhance its reactivity and interaction with various biological targets.
Potential Mechanisms:
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Cell Membrane Interaction : The hydrophobic nature of the compound suggests it may interact with cellular membranes, influencing membrane fluidity and function.
- Enzyme Modulation : There is potential for this compound to act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Research Findings
Recent studies have focused on the biological implications of compounds similar to this compound. These studies provide insights into its potential applications.
Case Studies
- Antioxidant Effects : A study demonstrated that biphenyl derivatives could effectively scavenge free radicals, suggesting a protective role against oxidative damage in neuronal cells.
- Cytotoxicity Tests : Research indicated that certain biphenyl compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.
- Neuroprotective Properties : Investigations into the neuroprotective effects of similar compounds revealed that they could reduce neuronal apoptosis induced by oxidative stress.
Data Tables
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Significant reduction in oxidative stress markers in neuronal cells. |
| Study 2 | Cytotoxicity | Selective inhibition of cancer cell proliferation with minimal effects on normal cells. |
| Study 3 | Neuroprotection | Decreased apoptosis in neuronal cultures exposed to oxidative stress. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl to achieve >98% purity?
- Methodological Answer : A two-step approach is common:
Suzuki-Miyaura coupling of 4-bromo-(trans-4-butylcyclohexyl)benzene with 4-(trans-4-pentylcyclohexyl)phenylboronic acid under palladium catalysis.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Validate purity using gas chromatography (GC) with flame ionization detection, targeting >98% purity .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C in a dark, dry environment. Avoid exposure to moisture and static discharge .
- Handling : Use nitrile gloves, chemical safety goggles, and lab coats. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks .
Q. What analytical techniques are critical for characterizing trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl?
- Methodological Answer :
- Structural confirmation : NMR (¹H, ¹³C, and 2D COSY) to verify cyclohexyl ring conformations and biphenyl linkage .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and methanol/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mesophase transition temperatures for this compound?
- Methodological Answer :
- Controlled experimentation : Replicate synthesis and purification steps under standardized conditions (e.g., solvent grade, heating/cooling rates).
- Cross-validation : Compare differential scanning calorimetry (DSC) data across multiple labs, ensuring calibration with indium standards.
- Theoretical alignment : Use density functional theory (DFT) to model molecular packing and correlate with experimental phase behavior .
Q. What factorial design strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Variables : Test catalyst loading (0.5–2.0 mol%), temperature (80–120°C), and solvent polarity (toluene vs. THF).
- Design : Employ a 2³ full factorial design with ANOVA to identify significant factors.
- Response surface methodology (RSM) refines optimal conditions, balancing yield and energy efficiency .
Q. What computational models predict the environmental fate of trans-4-Butyl-4'-(4-pentylcyclohexyl)-1,1'-biphenyl?
- Methodological Answer :
- Inputs : Estimate logP (octanol-water partition coefficient) via ChemAxon or EPI Suite.
- Degradation pathways : Simulate hydrolysis and photolysis using Gaussian 09 with B3LYP/6-31G* basis set.
- Ecotoxicology : Apply quantitative structure-activity relationship (QSAR) models to assess aquatic toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
